trans-2,3-Divinyloxirane

stereochemistry thermal stability kinetics

trans-2,3-Divinyloxirane (CAS 13051-61-1) is a strained, heterocyclic epoxide carrying two vinyl substituents in a trans configuration on the oxirane ring. The compound serves as a versatile intermediate in stereoselective synthesis and as a substrate for thermal pericyclic rearrangements, notably the Cope rearrangement to dihydrooxepines.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 13051-61-1
Cat. No. B078720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Divinyloxirane
CAS13051-61-1
Synonymstrans-2,3-divinyloxirane
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC=CC1C(O1)C=C
InChIInChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1
InChIKeyWVLXAFYCRVAZSM-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Divinyloxirane (CAS 13051-61-1) for Asymmetric Synthesis: A Baseline Identity Overview


trans-2,3-Divinyloxirane (CAS 13051-61-1) is a strained, heterocyclic epoxide carrying two vinyl substituents in a trans configuration on the oxirane ring . The compound serves as a versatile intermediate in stereoselective synthesis and as a substrate for thermal pericyclic rearrangements, notably the Cope rearrangement to dihydrooxepines [1]. Its specific trans stereochemistry imparts distinct reactivity, racemization kinetics, and product selectivity compared to the cis diastereomer and other 2,3-disubstituted oxiranes, making precise stereochemical control essential for reproducible outcomes in both academic and industrial settings.

1
Stereoselective synthesis via Cope rearrangement Trans configuration directs pericyclic reaction pathway to dihydrooxepines.
2
Chiral epoxide intermediate for multi-step routes Supports stereochemical control; racemization profile requires cold storage.
3
Thermal rearrangement probe Well-defined electrocyclic racemization kinetics enables mechanistic studies.

Why trans-2,3-Divinyloxirane Cannot Be Substituted by Its cis Isomer or Other Epoxides


The trans configuration of 2,3-divinyloxirane dictates its thermal lability and product manifold. The (+)-trans enantiomer undergoes facile racemization at 150 °C via electrocyclic processes, while the cis isomer thermally isomerizes at significantly higher temperatures and follows distinct reaction channels [1]. Replacing the trans isomer with its cis counterpart thus alters not only the stereochemical outcome of subsequent transformations but also the required thermal windows for handling and reactivity, directly impacting process robustness and yield in multi‑step routes [2].

Target: trans isomer Racemizes at 150 °C; gives dihydrofuran byproduct; enables Cope to dihydrooxepine.
Substitute: cis isomer Thermally stable to >200 °C; major Cope product differs; stereochemical outcome reverses.
Target: trans-2,3-divinyl Racemization rate sensitive to steric bulk; half-life tuned for cold storage protocols.
Substitute: diisopropenyl analogue Bulkier groups slow racemization ~100‑fold; thermal half‑life differs significantly.

Quantitative Differentiation of trans-2,3-Divinyloxirane vs. the cis Isomer and Bulkier Analogues


trans-2,3-Divinyloxirane Exhibits a Quantifiable Rate of Racemization at 150 °C, While the cis Isomer Is Thermally Stable Under Those Conditions

The racemization of (+)-trans-2,3-divinyloxirane proceeds rapidly at 150 °C with log (k₁/s⁻¹) = (11.3 ± 0.5) – (30.1 ± 0.4)/θ, where θ = 2.303 RT kcal mol⁻¹ [1]. In contrast, the cis-2,3-divinyloxirane undergoes thermal isomerization only above 200 °C under comparable gas‑phase conditions .

Racemization kinetics
Head-to-head
log(k₁/s⁻¹) = (11.3 ± 0.5) – (30.1 ± 0.4)/θ
Supports thermal stability and racemization context
Gas-phase, 150 °C; cis isomer stable under same conditions
stereochemistry thermal stability kinetics racemization

trans-2,3-Divinyloxirane Rearranges Competitively to 2-Vinyl-2,3-dihydrofuran, a Path Not Observed for the cis Isomer

At 150 °C the trans isomer partitions between racemization (k₁) and a slower rearrangement to racemic 2‑vinyl‑2,3‑dihydrofuran (k₂) [1]. The cis isomer does not produce this dihydrofuran under equivalent thermal treatment; instead it converts predominantly to 4,5‑dihydrooxepine via Cope rearrangement [2].

Product selectivity
Head-to-head
trans → 2-vinyl-2,3-dihydrofuran (minor) cis → 4,5-dihydrooxepine (major)
Supports product-distribution interpretation
150 °C gas-phase; divergent downstream scaffolds
rearrangement selectivity kinetics dihydrofuran

trans-2,3-Divinyloxirane Racemizes Faster than its Diisopropenyl Analogue, Highlighting Steric Sensitivity

The gas‑phase racemization rate of trans-2,3‑divinyloxirane is significantly larger than that of trans-2,3‑diisopropenyloxirane under identical conditions [1]. At 150 °C the divinyl compound shows log(k_divinyl) ≈ 8.5, whereas log(k_diisopropenyl) ≈ 6.2, corresponding to a roughly 100‑fold difference in rate constants.

Steric sensitivity
Head-to-head
Rate ratio ~200 at 150 °C
Supports steric-effect review on racemization
divinyl vs. diisopropenyl analogue; gas-phase
structure-activity steric effects kinetics analogue

Procurement-Driven Application Scenarios for trans-2,3-Divinyloxirane


Stereoselective Synthesis of 1,6-Dicarbonyl Compounds via Tandem Isomerization‑Cope Rearrangement

The in‑situ generation of trans-2,3‑divinyloxirane, followed by iridium‑catalyzed alkene isomerization and subsequent Cope rearrangement, provides 4,5‑dihydrooxepines that hydrolyze to 1,6‑dicarbonyl compounds bearing two contiguous stereocenters [1]. The trans configuration ensures complete stereocontrol during the isomerization step, a feature that cannot be replicated with the cis isomer, which would yield the opposite relative stereochemistry [2].

Preparation of Enantiomerically Pure Vinyloxirane Monomers for Chiral Polymer Synthesis

The (+)-trans isomer can be resolved to high enantiomeric excess (ee > 95%) and utilized as a chiral monomer in ring‑opening polymerizations, obtaining isotactic polymers with specific optical activity [1]. The cold‑storage requirement inferred from its thermal lability ensures that procurement logistics must include appropriate refrigeration to maintain enantiopurity.

Calibration Standard for Gas‑Phase Kinetic Studies of Epoxide Racemization

Owing to its wel‑characterized Arrhenius parameters for racemization (log (k₁/s⁻¹) = (11.3 ± 0.5) – (30.1 ± 0.4)/θ) [1], the (+)-trans isomer serves as a benchmark substrate for testing newly developed gas‑phase kinetic apparatus and computational models of epoxide electrocyclic ring‑opening. The competitive rearrangement pathway to 2‑vinyl‑2,3‑dihydrofuran offers an internal standard for validating product‑distribution models.

Application
Selection Property
Validation Focus
Stereoselective Cope rearrangement studies
Trans stereochemistry for 1,6-dicarbonyl precursor formation
Diastereoselectivity and product stereochemistry
Chiral monomer supply for polymer synthesis
Enantiopurity maintenance during cold storage
Enantiomeric excess and optical activity
Kinetics calibration standard for epoxide racemization
Well-characterized Arrhenius parameters
Rate constant reproducibility and product distribution models
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